

"physicochemical properties of pyrimidine-2,4,6-trione analogues"

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Compound of Interest

Compound Name: *Trione*

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An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-2,4,6-**trione** Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-**trione**, commonly known as barbituric acid, serves as the foundational scaffold for a vast class of synthetic compounds, most notably the barbiturates.[1][2] While barbituric acid itself lacks pharmacological activity, its derivatives, substituted primarily at the C5 position, exhibit a wide range of biological effects, including sedative, hypnotic, anticonvulsant, and anesthetic activities.[3][4] These compounds exert their primary effects by acting as positive allosteric modulators of the GABA-A receptor in the central nervous system. [5][6] More recently, novel analogues have been investigated for other therapeutic applications, such as inhibiting mutant SOD1-dependent protein aggregation for the potential treatment of Amyotrophic Lateral Sclerosis (ALS) and as matrix metalloproteinase inhibitors.[7][8][9]

The therapeutic efficacy and pharmacokinetic profile of these analogues are intrinsically linked to their physicochemical properties.[10] Properties such as lipophilicity, solubility, and acidity (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][10] This guide provides a comprehensive overview of the key physicochemical properties of pyrimidine-2,4,6-**trione** analogues, details common experimental

protocols for their determination, and presents quantitative data for a selection of these compounds.

Core Physicochemical Properties

The optimization of physicochemical properties is a cornerstone of modern drug discovery, aiming to reduce attrition rates of new chemical entities due to poor biopharmaceutical characteristics.[10] For pyrimidine-2,4,6-**trione** analogues, substitutions on the core ring structure dramatically alter these properties, thereby influencing their pharmacological activity.

Lipophilicity (log P / log D)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that governs its ability to cross biological membranes, including the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. For ionizable compounds like barbiturates, the distribution coefficient (log D) at a specific pH (commonly physiological pH 7.4) is more relevant as it accounts for both the ionized and unionized forms.[11]

Generally, for barbiturates, increasing the size of alkyl or aryl substituents at the C5 position leads to more lipophilic compounds.[5] Branching, unsaturation, or the introduction of alicyclic or aromatic groups also enhances lipophilicity.[5] This property is a major determinant of the potency and duration of action for CNS-active barbiturates.[5]

Acidity (pKa)

Pyrimidine-2,4,6-**trione** and its analogues are weak acids.[12] The acidity arises from the tautomeric equilibrium that allows for the dissociation of a proton from the nitrogen or the enolized oxygen atoms. The pKa value determines the degree of ionization at a given pH. This is critical because the neutral, unionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form is often more water-soluble.[4]

Most pharmacologically active barbiturates have pKa values in the range of 7 to 9.[12] At physiological pH 7.4, a significant fraction of these molecules exists in the unionized form, allowing for penetration across the blood-brain barrier to exert CNS effects.[4][6] A strong correlation has been observed between the pKa values of barbiturates and their biological half-life.[5]

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.^[11] The parent compound, barbituric acid, is soluble in hot water and ether but poorly soluble in cold water.^[13] The solubility of its derivatives is highly dependent on both their structure and the pH of the medium. As weak acids, their solubility increases in basic solutions where the ionized, salt form predominates. The nature of substituents and the crystalline structure (polymorphism) of the solid-state form can also significantly impact solubility.^[14]

Data Presentation: Physicochemical Properties of Selected Analogues

The following tables summarize quantitative data for various pyrimidine-2,4,6-trione analogues, compiled from the literature.

Table 1: ADME & Physicochemical Properties of Selected PYT Analogues^[7]

Compound	Potency (EC50, μ M)	PBS Solubility (16h, μ M)	Human Microsomal Stability (T1/2, min)	Mouse Microsomal Stability (T1/2, min)	Plasma Stability (Calc T1/2, h)
7	3.3	43	118	36	>48
10	1.8	134	43	14	1.4
16	3.5	28	61	18	>48

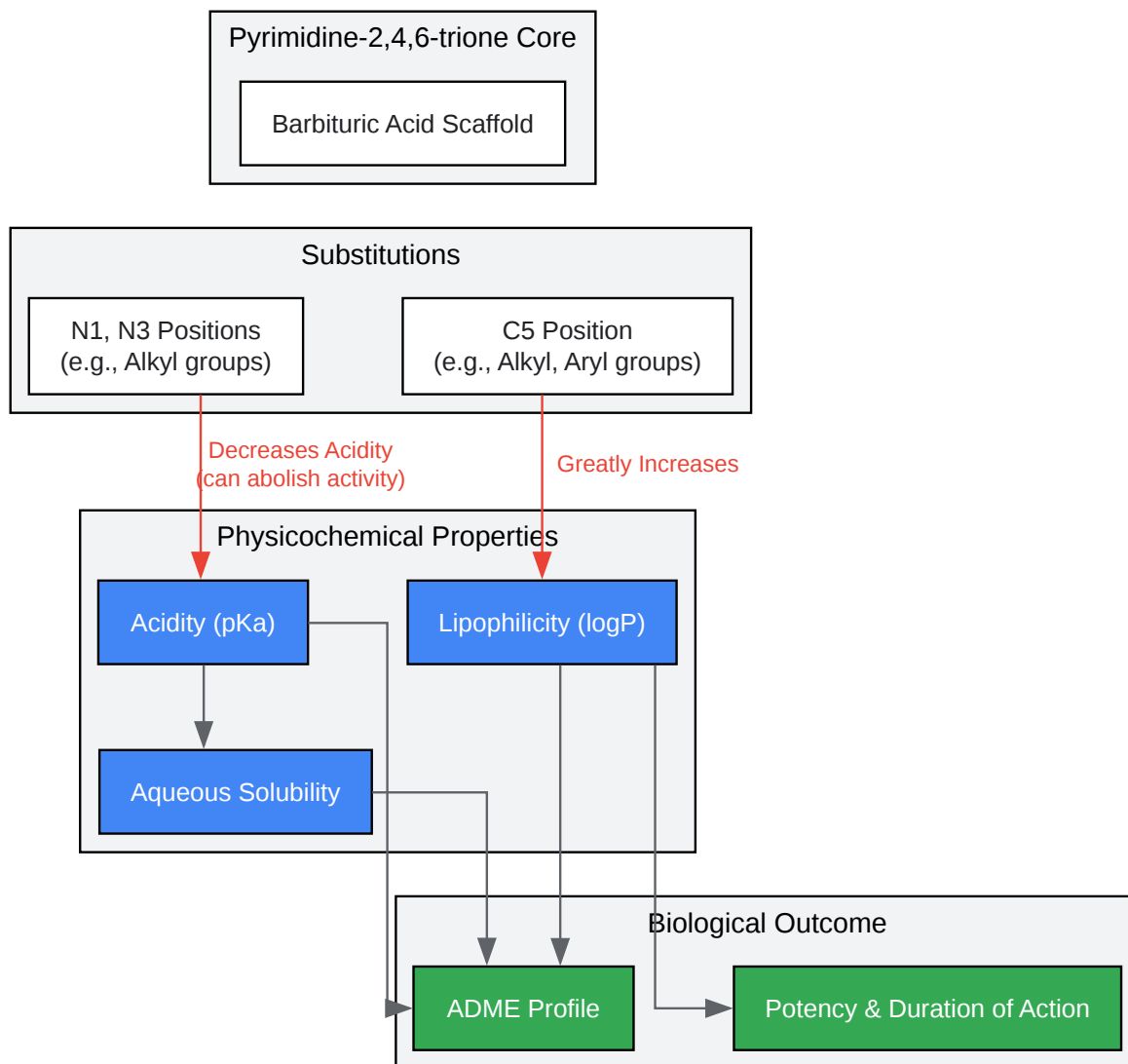
Data sourced from a study on PYT analogues for the treatment of ALS.^[7]

Table 2: Physicochemical Data for Barbituric Acid and Related Compounds

Compound	Molecular Formula	Melting Point (°C)	Solubility	logP	pKa
Barbituric Acid	C4H4N2O3	248-252 (dec.) [13]	Soluble in hot water, ether; insoluble in cold water, alcohol [13]	-1.47 [15]	~4.0
Phenobarbital	C12H12N2O3	174-178	High lipid/water partition coefficient (5.9) [14]	1.47	~7.3 [12]
Thiopental	C11H18N2O2S	158-161	Highly lipid-soluble (chloroform/water partition coefficient ~100) [14]	3.3	7.6 [6]
Pentobarbital	C11H18N2O3	127-133	-	1.95	~8.1 [12]

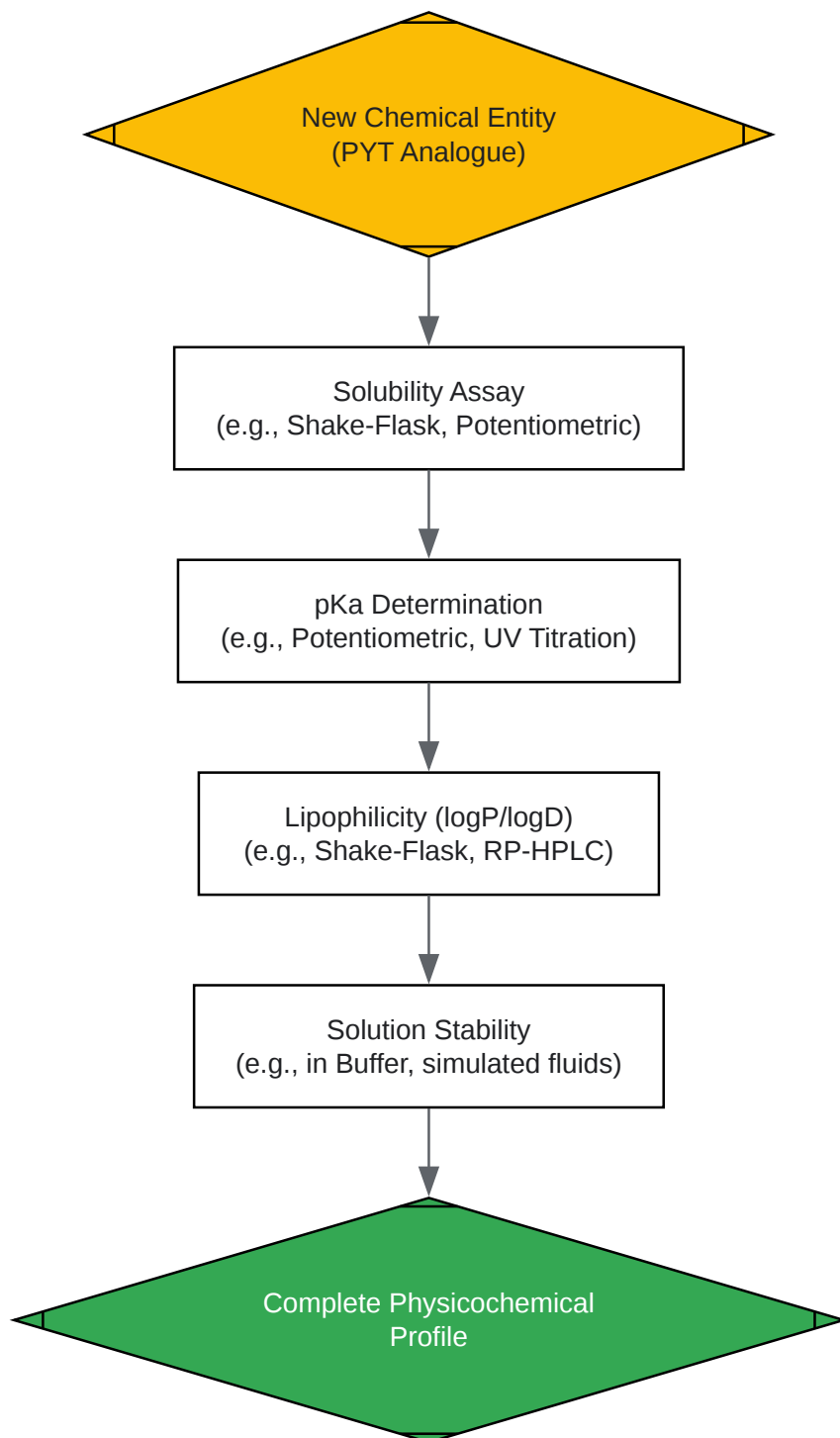
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of pyrimidine-2,4,6-**trione** analogues.



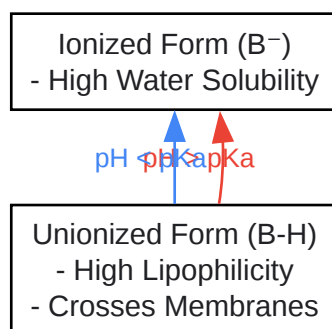
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Caption: General Structure-Activity Relationship (SAR) Logic.



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Caption: Experimental Workflow for Physicochemical Profiling.



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Caption: pH-Dependent Ionization Equilibrium of Barbiturates.

Experimental Protocols for Key Physicochemical Properties

Accurate and reproducible measurement of physicochemical properties is essential for building robust structure-activity relationships.[10][16] High-throughput methods are often employed in early drug discovery to profile large numbers of compounds.[16][17]

Determination of Lipophilicity (log P / log D)

- Shake-Flask Method (Gold Standard):[11][14]
 - A solution of the pyrimidine-2,4,6-**trione** analogue is prepared in one of the two immiscible phases (n-octanol or a buffer of specific pH, e.g., 7.4).
 - The two phases are combined in a flask and shaken vigorously at a constant temperature until equilibrium is reached.
 - The mixture is centrifuged to ensure complete separation of the two phases.
 - The concentration of the compound in each phase is determined, typically using UV-Vis spectroscopy or LC-MS.

- The log P (or log D) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - A series of standard compounds with known log P values are injected into an HPLC system with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
 - A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known log P values.
 - The test compound is then injected under the same conditions, and its retention factor is measured.
 - The log P of the test compound is interpolated from the calibration curve. This method is faster and requires less material than the shake-flask method.

Determination of Aqueous Solubility

- Equilibrium Shake-Flask Method:
 - An excess amount of the solid compound is added to a specific volume of the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
 - The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered or centrifuged to remove the undissolved solid.
 - The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method like HPLC-UV or LC-MS. This concentration represents the thermodynamic equilibrium solubility.

Determination of Acidity Constant (pKa)

- Potentiometric Titration:[\[17\]](#)

- The compound is dissolved in water or a co-solvent system (e.g., water/methanol) if solubility is low.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
- The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
- UV-Vis Spectrophotometry:
 - The UV-Vis absorption spectrum of the compound is recorded in a series of buffers across a wide range of pH values.
 - The ionized and unionized forms of the compound often have distinct absorption spectra.
 - Changes in absorbance at a specific wavelength are plotted against pH.
 - The resulting sigmoidal curve is analyzed to determine the pKa, which is the pH at the inflection point of the curve.

Conclusion

The physicochemical properties of pyrimidine-2,4,6-**trione** analogues are pivotal to their biological function and therapeutic potential. Lipophilicity, acidity, and solubility are interconnected parameters that dictate the ADME profile of these compounds, influencing their ability to reach and interact with their biological targets. A thorough understanding and systematic evaluation of these properties, using standardized experimental protocols, are indispensable for the rational design and optimization of new, safer, and more effective drugs based on this versatile chemical scaffold. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel pyrimidine-2,4,6-**trione**-based therapeutics.

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